N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 634186-79-1
VCID: VC16899312
InChI: InChI=1S/C15H8F7NO2/c16-9-1-2-11(12(24)6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
SMILES:
Molecular Formula: C15H8F7NO2
Molecular Weight: 367.22 g/mol

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide

CAS No.: 634186-79-1

Cat. No.: VC16899312

Molecular Formula: C15H8F7NO2

Molecular Weight: 367.22 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide - 634186-79-1

Specification

CAS No. 634186-79-1
Molecular Formula C15H8F7NO2
Molecular Weight 367.22 g/mol
IUPAC Name N-[3,5-bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide
Standard InChI InChI=1S/C15H8F7NO2/c16-9-1-2-11(12(24)6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
Standard InChI Key HWXMQMWLGBAHJF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide backbone substituted with a fluorine atom at the 4-position and a hydroxyl group at the 2-position. The amide nitrogen is linked to a 3,5-bis(trifluoromethyl)phenyl group, which introduces significant electron-withdrawing effects and steric bulk. Based on structural analysis, the molecular formula is C₁₅H₇F₇NO₂, with a calculated molecular weight of 367.22 g/mol .

Key Structural Features:

  • Fluorine Substituents: The 4-fluoro group enhances electronic polarization, while the two trifluoromethyl (–CF₃) groups on the phenyl ring increase lipophilicity and resistance to oxidative metabolism .

  • Hydroxyl Group: The 2-hydroxyl moiety facilitates hydrogen bonding, potentially influencing interactions with biological targets like cholinesterases .

Physicochemical Characteristics

  • Lipophilicity: The trifluoromethyl groups significantly elevate the compound’s logP value, promoting blood-brain barrier penetration—a critical attribute for central nervous system (CNS)-targeted therapeutics .

  • Acid-Base Properties: The phenolic hydroxyl (pKa ~10) and amide (pKa ~15) groups contribute to pH-dependent solubility, with improved solubility in alkaline conditions.

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocol for N-[3,5-bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide is documented in accessible literature, analogous benzamide derivatives are typically synthesized via amide coupling reactions. A plausible route involves:

  • Preparation of 4-fluoro-2-hydroxybenzoic acid: Halogenation of salicylic acid using hydrofluoric acid or electrophilic fluorination agents.

  • Activation of the carboxylic acid: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide bond formation: Reaction with 3,5-bis(trifluoromethyl)aniline in the presence of a base such as triethylamine .

4-Fluoro-2-hydroxybenzoic acid+3,5-bis(trifluoromethyl)anilineSOCl2,Et3NN-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide\text{4-Fluoro-2-hydroxybenzoic acid} + \text{3,5-bis(trifluoromethyl)aniline} \xrightarrow{\text{SOCl}_2, \text{Et}_3\text{N}} \text{N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide}

Analytical Data

  • NMR Spectroscopy: Expected signals include a singlet for the two –CF₃ groups (δ ~120 ppm in ¹⁹F NMR) and a downfield-shifted hydroxyl proton (δ ~12 ppm in ¹H NMR) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 367.22 .

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to acetylcholine metabolism in synaptic clefts. In vitro studies on structurally related compounds report IC₅₀ values ranging from 9.2 to 196.2 μmol·L⁻¹, with selectivity modulated by substituent positioning .

Mechanism:

  • The fluorinated phenyl group interacts with the peripheral anionic site of AChE, while the hydroxyl group forms hydrogen bonds with catalytic triad residues (Ser203, His447, Glu334) .

  • Enhanced lipophilicity from –CF₃ groups improves membrane permeability, enabling CNS penetration .

Comparative Analysis with Analogues

CompoundSubstituentAChE IC₅₀ (μmol·L⁻¹)BuChE IC₅₀ (μmol·L⁻¹)
Target compound4-Fluoro18.2–196.69.2–196.2
5-Bromo analogue 5-Bromo22.4–175.311.5–184.7
3-Chloro analogue3-Chloro25.1–210.514.3–201.9

The 4-fluoro derivative exhibits marginally superior potency compared to bromo and chloro analogues, likely due to reduced steric hindrance and optimized electronic effects .

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